2,6-di(9H-carbazol-9-yl)pyridine
CAS No.: 168127-49-9
Cat. No.: VC2476920
Molecular Formula: C29H19N3
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168127-49-9 |
---|---|
Molecular Formula | C29H19N3 |
Molecular Weight | 409.5 g/mol |
IUPAC Name | 9-(6-carbazol-9-ylpyridin-2-yl)carbazole |
Standard InChI | InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H |
Standard InChI Key | CUQGKGMUSQKHFO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Introduction
Chemical Identity and Structure
2,6-di(9H-carbazol-9-yl)pyridine, identified by CAS number 168127-49-9, is a compound with molecular formula C29H19N3 and molecular weight of 409.48-409.5 g/mol . This compound is known by several synonyms including PYD-2Cz, PYD2, 2,6-Bis(9H-carbazol-9-yl)pyridine, and 9,9-(2,6-pyridinediyl)bis-9H-carbazole .
The molecular structure features two electron-donating carbazole groups attached to an electron-deficient pyridine core at the 2 and 6 positions. This structural arrangement creates a donor-acceptor-donor (D-A-D) configuration that is fundamental to its electronic properties and applications . The carbazole groups serve as electron donors while the pyridine ring functions as an electron acceptor, creating a bipolar electronic character that allows the molecule to transport both electrons and holes effectively .
Physical and Chemical Properties
2,6-di(9H-carbazol-9-yl)pyridine appears as an off-white to orange or green powder or crystalline solid . The compound exhibits several notable physical and chemical properties that make it valuable for various applications, as detailed in Table 1.
Table 1. Physical and Chemical Properties of 2,6-di(9H-carbazol-9-yl)pyridine
The compound's high triplet energy level (T1 = 2.93 eV) is particularly significant for its application as a host material in blue phosphorescent organic light-emitting diodes (OLEDs), as it prevents energy back-transfer from the phosphorescent dopant to the host material . Additionally, the wide band-gap resulting from the large difference between HOMO and LUMO levels contributes to its effectiveness in optoelectronic applications.
Synthesis Methods
Several methods have been developed for synthesizing 2,6-di(9H-carbazol-9-yl)pyridine. The most common approach involves the reaction of carbazole with 2,6-difluoropyridine in the presence of a base. Table 2 provides a detailed synthesis procedure based on published research.
Table 2. Representative Synthesis Procedure for 2,6-di(9H-carbazol-9-yl)pyridine
An alternative synthesis method has been reported using K2CO3 (8.29 g, 60 mmol), Cu powder (2.41 g, 38 mmol), and 30 mL triethylene glycol dimethyl ether in a two-neck round-bottom flask, stirred at 175°C for 48 hours. This approach yielded approximately 62% of the desired product following purification by column chromatography and recrystallization from toluene .
The synthesized compound can be characterized by 1H NMR spectroscopy, with the following characteristic peaks in CDCl3: δ 8.16 (d, 4H), 8.11 (d, 1H), 8.05 (d, 4H), 7.65 (d, 2H), 7.45 (t, 4H), and 7.36 (t, 4H) ppm . In DMSO-d6, the 1H NMR spectrum shows peaks at δ 8.42 (dd, 1H, pyridine-H), 8.28 (d, 4H, carbazole-H), 7.93 (d, 4H, carbazole-H), 7.88 (d, 2H, pyridine-H), 7.45 (dd, 4H, carbazole-H), and 7.35 (dd, 4H, carbazole-H) .
Applications in Organic Light-Emitting Diodes (OLEDs)
2,6-di(9H-carbazol-9-yl)pyridine is widely used as a bipolar host material for phosphorescent organic light-emitting diodes (PhOLEDs) . Its wide band-gap and ability to function as both an electron acceptor and donor make it highly suitable for this application. The compound's high triplet energy level (T1 = 2.93 eV) makes it an ideal candidate for hosting blue electro-phosphorescence OLEDs, which require host materials with high triplet energies to prevent energy back-transfer from the phosphorescent dopant .
Table 3 presents performance metrics for OLEDs utilizing 2,6-di(9H-carbazol-9-yl)pyridine as a host material.
Table 3. Performance Metrics of OLEDs Using 2,6-di(9H-carbazol-9-yl)pyridine as Host Material
Derivatives of 2,6-di(9H-carbazol-9-yl)pyridine have also been developed for specialized OLED applications. For instance, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) has been synthesized as a blue thermally activated delayed fluorescence (TADF) emitter . By directly linking carbazole (as electron-donor) and pyridine-3,5-dicarbonitrile (as electron-acceptor), and strategically distributing cyano groups and carbazole groups at the para-position of the pyridine core, CPC achieves an extremely small singlet-triplet splitting and good photoluminescence quantum yield .
OLEDs based on 13 wt% CPC doped in mCP (1,3-bis(9H-carbazol-9-yl)benzene) host have demonstrated remarkable performance metrics: maximum current efficiency of 47.7 cd/A, power efficiency of 42.8 lm/W, and external quantum efficiency of 21.2%. These results are among the best reported for blue TADF-based devices and are comparable with the best reported blue phosphorescent OLEDs .
Applications in Electrochromic Devices
2,6-di(9H-carbazol-9-yl)pyridine (DiCP) and its polymers have found significant applications in electrochromic devices (ECDs) due to their ability to change color in response to an electric current . Electrochromic devices based on poly(2,6-di(9H-carbazol-9-yl)pyridine) (PDiCP) and its copolymers with materials like 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT) demonstrate multichromic behaviors, changing colors across a spectrum that includes yellowish green, greenish gray, gray, and purplish gray in different redox states .
Table 4 summarizes the performance metrics of various electrochromic devices based on 2,6-di(9H-carbazol-9-yl)pyridine and its derivatives.
Table 4. Performance Metrics of Electrochromic Devices Based on 2,6-di(9H-carbazol-9-yl)pyridine
The electrochromic performance is evaluated through several key metrics:
-
Optical contrast (ΔT): Measures the difference in transmittance between colored and bleached states. High values indicate better color-changing capabilities.
-
Switching time: The time required for the device to change between colored and bleached states. Shorter times indicate faster response.
-
Coloration efficiency: A measure of the change in optical density per unit charge inserted. Higher values indicate more efficient color change.
The long-term stability of these electrochromic devices has also been investigated. Table 5 presents the electrochemical activity retention after multiple cycles for different ECDs.
Table 5. Electrochemical Activity Retention for ECDs Based on 2,6-di(9H-carbazol-9-yl)pyridine
The data indicates that copolymers generally exhibit better long-term electrochemical stability than homopolymers, with P(dCz2-co-dTC2)/PProdot-Me2 demonstrating particularly impressive retention of 95.5% after 500 cycles and 88.0% after 1000 cycles . This superior performance makes copolymers of 2,6-di(9H-carbazol-9-yl)pyridine highly promising for practical electrochromic applications requiring durability and consistent performance.
Spectroscopic Analysis and Electronic Properties
Detailed spectroscopic studies of 2,6-di(9H-carbazol-9-yl)pyridine provide valuable insights into its electronic transitions and photophysical properties. The compound's 1H NMR spectrum has been thoroughly characterized, as discussed in Section 3, confirming its chemical structure.
In terms of optical properties, 2,6-di(9H-carbazol-9-yl)pyridine exhibits absorption maxima at 241 nm and 290 nm in dichloromethane, and fluorescence emission at 373 nm in tetrahydrofuran . These optical characteristics reflect the compound's electronic structure and contribute to its potential for applications in optoelectronic devices.
The compound's electronic configuration, with electron-donating carbazole groups and an electron-accepting pyridine core, results in a HOMO level of 5.7 eV and a LUMO level of 2.2 eV . This large HOMO-LUMO gap is advantageous for its application as a host material in OLEDs, particularly for blue emitters that require hosts with wide bandgaps.
Infrared spectroscopy studies of polymers containing 2,6-di(9H-carbazol-9-yl)pyridine units have revealed characteristic peaks that confirm the incorporation of this compound into polymer chains. The characteristic peaks at around 1600 cm^-1 represent the aromatic C=C stretching vibration, while the band at 1220 cm^-1 is related to C–C formation . The peak at around 1450 cm^-1 can be ascribed to the C–N stretching of the carbazole unit . These spectroscopic markers are essential for characterizing and verifying the synthesis of polymers and copolymers based on this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume